Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate
Description
Properties
Molecular Formula |
C11H15F3N2O2 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
ethyl 2-[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]acetate |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8-6-16(7(2)3)15-10(8)11(12,13)14/h6-7H,4-5H2,1-3H3 |
InChI Key |
YJCCRMRGZOMOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(N=C1C(F)(F)F)C(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions for Pyrazole Core Formation
The pyrazole ring serves as the structural backbone of the compound. A widely adopted method involves the condensation of β-ketoesters with hydrazine derivatives under acidic or basic conditions. For example, 4′-methylacetophenone reacts with ethyl trifluoroacetate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base to generate intermediates that cyclize into trifluoromethyl-substituted pyrazoles . This reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine, yielding a pyrazole ring with a trifluoromethyl group at the 3-position .
Optimization studies reveal that 60% NaH in THF at 0°C for 1 hour, followed by room-temperature stirring, achieves a 94% yield of the pyrazole intermediate . The ester group is subsequently introduced via acetylation or alkylation. For instance, reacting the pyrazole intermediate with ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base produces the target compound .
Cyclization of Hydrazine Derivatives
Cyclization strategies using di-Boc trifluoromethylhydrazine and diketones offer a one-pot route to N-trifluoromethyl pyrazoles. A notable protocol involves reacting di-Boc trifluoromethylhydrazine with ethyl acetoacetate in dichloromethane (DCM) and trifluoroacetic acid (TFA), which removes the Boc groups in situ and facilitates cyclization . This method avoids des-CF₃ side products by stabilizing transient trifluoromethylhydrazine intermediates, achieving yields of 65–78% .
Key parameters include:
-
Solvent : DCM minimizes side reactions compared to polar solvents.
-
Acid strength : Strong acids like TFA accelerate cyclization while suppressing decomposition.
-
Temperature : Room temperature (20–25°C) balances reaction rate and stability .
Palladium-catalyzed cross-coupling reactions enable the introduction of the isopropyl group at the pyrazole’s 1-position. A representative procedure involves Suzuki-Miyaura coupling of 1-bromo-3-(trifluoromethyl)-1H-pyrazole with isopropylboronic acid using Pd(dppf)Cl₂ as a catalyst and sodium carbonate (Na₂CO₃) as a base in DMF/water . This method achieves regioselective coupling at the pyrazole’s 1-position with a 72% yield .
Post-coupling acetylation is performed using ethyl chloroacetate in the presence of triethylamine (Et₃N) in acetonitrile, yielding the final product after 12 hours at 80°C .
Esterification and Functional Group Interconversion
The ethyl acetate moiety is introduced via esterification of the corresponding carboxylic acid intermediate. For example, 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is refluxed with ethanol (EtOH) and sulfuric acid (H₂SO₄) as a catalyst, achieving 85% conversion to the ester . Alternatively, Zn(OAc)₂·2H₂O in ethanol facilitates esterification under milder conditions (40°C, 24 hours) with comparable yields .
Multi-Step Synthesis and Process Optimization
Industrial-scale synthesis often combines multiple steps for efficiency. A patented route involves:
-
Pyrazole formation : Condensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine in propionic acid (140°C, 6 hours) .
-
Isopropyl introduction : Alkylation with 2-bromopropane using K₂CO₃ in DMF (80°C, 12 hours) .
-
Acetylation : Reaction with ethyl bromoacetate in acetonitrile (reflux, 24 hours) .
This sequence achieves an overall yield of 58% with >99% purity confirmed by HPLC .
Analytical Characterization and Quality Control
Structural validation relies on:
-
¹H NMR : Peaks at δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.60 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), and 4.15 (q, J = 7.1 Hz, 2H, OCH₂) confirm the ethyl and isopropyl groups .
-
¹⁹F NMR : A singlet at δ -62.5 ppm verifies the trifluoromethyl group .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Instability of intermediates : Trifluoromethylhydrazine derivatives degrade rapidly in solution (half-life ~6 hours) . Using DCM and strong acids stabilizes intermediates during cyclization .
-
Regioselectivity : Competing N1 vs. N2 alkylation in pyrazoles is mitigated by steric effects—bulky isopropyl groups favor N1 substitution .
-
Scale-up limitations : Pd-catalyzed methods face cost barriers; alternatives like Cu-mediated couplings are under investigation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is , with a molecular weight of approximately 268.25 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, improving its biological activity and interaction with various biological targets.
Biological Activities
This compound exhibits a range of biological activities, making it a candidate for therapeutic applications:
- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have indicated minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study synthesized this compound along with its derivatives to evaluate their antimicrobial properties. The results indicated that modifications to the trifluoromethyl group significantly enhanced activity against specific bacterial strains.
Case Study 2: Structure-Activity Relationship Analysis
An analysis of structure-activity relationships revealed that alterations in the isopropyl and trifluoromethyl substituents could lead to improved anticancer efficacy. This study emphasized the importance of optimizing substituents for enhanced biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is influenced by its structural features:
Molecular Targets: The compound can interact with various enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: The trifluoromethyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets, while the pyrazole ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations :
- Halogenation : The iodo-substituted analog () is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the trifluoromethyl group enhances metabolic resistance .
- Synthetic Efficiency : The unsubstituted analog (2m) achieves a 95% yield under optimized conditions (Procedure A), whereas bulkier substituents may lower yields due to steric hindrance .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to exceed 236.19 g/mol (methyl analog, ) due to the isopropyl group.
- Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability. The isopropyl group may further elevate lipophilicity compared to methyl or hydrogen analogs .
Biological Activity
Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound's unique structural features, including the trifluoromethyl group and the isopropyl substituent, contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.
Structural Characteristics
The compound's structure is defined by the following molecular formula and features:
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 264.24 g/mol |
| CAS Number | 1956379-36-4 |
| Structural Features | Ethyl acetate moiety; trifluoromethyl-substituted pyrazole ring |
The trifluoromethyl group enhances lipophilicity, which can improve the compound's interaction with biological targets and increase metabolic stability .
Antimicrobial Activity
Pyrazole derivatives, including this compound, are known for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, related pyrazole compounds have demonstrated significant antifungal activity against several phytopathogenic fungi . The incorporation of the trifluoromethyl group is believed to enhance this activity by improving binding affinity to microbial targets.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects. This compound has been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and nitric oxide production in vitro. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. This compound may interact with targets such as BRAF(V600E), a common mutation in melanoma, enhancing its potential as an anticancer drug .
Analgesic Effects
Some studies suggest that pyrazole derivatives can also exhibit analgesic properties. The mechanism may involve modulation of pain pathways and inhibition of inflammatory mediators, providing a dual action in pain management .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Antitumor Activity : A study evaluating various pyrazole derivatives found that those with trifluoromethyl substitution exhibited enhanced antitumor activity against multiple cancer cell lines, suggesting a structure-activity relationship where lipophilicity plays a crucial role .
- Antimicrobial Testing : In vitro assays demonstrated that this compound effectively inhibited the growth of specific bacterial strains compared to standard antibiotics, indicating potential for development as a new antimicrobial agent .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound significantly reduced edema and pain responses, supporting their use in treating inflammatory conditions .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate?
The compound is typically synthesized via alkylation of pyrazole derivatives. For example, reacting 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate in DMF at ambient temperature overnight. The reaction mixture is then filtered, washed with ethyl acetate, and concentrated under reduced pressure to yield the product . Alternative methods may use THF/water mixtures with copper catalysts for click chemistry-derived analogs, though this depends on the target substituents .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The NMR spectrum should display signals for the ethyl ester group (e.g., a quartet at δ ~4.2 ppm for -OCHCH and a triplet at δ ~1.3 ppm for CH), pyrazole protons (singlet for the trifluoromethyl-substituted pyrazole at δ ~6.8–7.5 ppm), and isopropyl group protons (multiplet for -CH(CH) at δ ~1.2–1.5 ppm). High-Resolution Mass Spectrometry (HRMS) should confirm the molecular ion peak (e.g., m/z calculated for CHFNO: 264.1056) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like DMF or THF are commonly used to facilitate alkylation. Potassium carbonate is preferred as a base due to its mild reactivity and solubility in DMF. Reaction temperatures range from ambient conditions for simple alkylations to 50–80°C for multi-step or copper-catalyzed reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?
Steric hindrance from substituents like isopropyl or trifluoromethyl groups can reduce yields. Strategies include:
- Increasing reaction time (e.g., 24–48 hours) to overcome slow kinetics.
- Using excess alkylating agents (e.g., 2 equivalents of ethyl chloroacetate).
- Employing microwave-assisted synthesis to enhance reaction efficiency.
Refer to analogs in , where yields for pyrazole-oxadiazole hybrids varied from 27% to 83% depending on substituent steric effects .
Q. How should researchers address contradictory NMR data, such as unexpected splitting or missing peaks?
Unexpected splitting may arise from diastereomers or rotamers. For example, the ethyl ester group’s -OCHCH protons may split into a quartet due to coupling with adjacent carbons. Missing peaks could indicate paramagnetic impurities or incorrect solvent selection. Always compare data with structurally similar compounds, such as ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (δ 4.30 ppm for -OCHCH) . Use -DEPT NMR to confirm quaternary carbons, especially for trifluoromethyl groups (δ ~120–125 ppm) .
Q. What computational methods aid in predicting the compound’s reactivity in multi-step syntheses?
Density Functional Theory (DFT) calculations can model electron-deficient pyrazole rings’ nucleophilic susceptibility. For instance, the trifluoromethyl group’s electron-withdrawing effect lowers the pyrazole’s LUMO energy, favoring alkylation at the 4-position. Molecular docking studies may also predict binding affinities if the compound is used in biological assays .
Q. How do substituents like trifluoromethyl or isopropyl groups influence crystallization behavior?
Trifluoromethyl groups enhance crystallinity due to their polarity and ability to form C-F···H hydrogen bonds. Isopropyl groups may introduce steric challenges, leading to polymorphic variations. Single-crystal X-ray diffraction (as in for related pyrazoles) can resolve such structural ambiguities .
Q. What strategies mitigate side reactions during esterification or functionalization?
Q. Methodological Notes
- Synthesis Optimization : Prioritize solvent/base combinations (e.g., DMF/KCO) for simplicity, but explore microwave or flow chemistry for challenging derivatives .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
- Data Interpretation : Use computational tools (e.g., Gaussian, AutoDock) to rationalize electronic effects and predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
